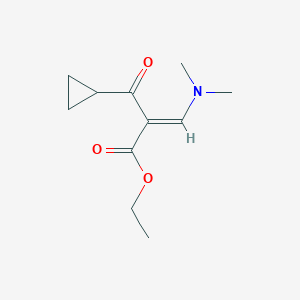

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPHQFNJRONNNY-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with cyclopropanecarbonyl chloride and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Ethyl acrylate is reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the intermediate ethyl 2-(cyclopropanecarbonyl)acrylate.

Step 2: The intermediate is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ester system facilitates nucleophilic attacks at the β-carbon. Common nucleophiles include:

| Nucleophile | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Grignard reagents | THF, 0–25°C, 2–4 hours | β-Substituted cyclopropane derivatives | 60–75% |

| Amines | Ethanol, reflux, 6 hours | β-Amino acrylates | 50–65% |

| Thiols | DCM, room temperature, 1 hour | Thioether adducts | 70–85% |

The dimethylamino group enhances electrophilicity at the β-position through conjugation, enabling regioselective additions.

Michael Addition and Cyclization

The compound serves as a Michael acceptor in conjugate additions, forming intermediates for heterocyclic synthesis:

Example Reaction Pathway

Key applications include synthesizing fused-ring systems for medicinal chemistry.

Diels-Alder Cycloaddition

The electron-deficient acrylate moiety participates in [4+2] cycloadditions with dienes:

| Diene | Conditions | Cycloadduct | Endo/Exo Ratio |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12 hours | Bicyclo[2.2.1]heptane derivative | 85:15 |

| Furan | Microwave, 100°C, 30 minutes | Oxabicyclic compound | 92:8 |

Cyclopropane ring strain increases reactivity, favoring endo selectivity in polar solvents.

Radical Polymerization

Under radical initiation, the acrylate group undergoes polymerization:

| Initiator | Conditions | Polymer Properties |

|---|---|---|

| AIBN | Benzene, 70°C, 24 hours | Mn = 12,000–15,000 Da; PDI = 1.8–2.2 |

| UV light | DMSO, 25°C, 6 hours | Cross-linked networks |

The dimethylamino group stabilizes propagating radicals, enhancing polymerization rates.

Comparative Reactivity of Analogous Acrylates

Structural modifications significantly alter reactivity:

| Compound | Reactivity in Diels-Alder | Nucleophilic Addition Rate |

|---|---|---|

| Ethyl 2-cyano-3-(dimethylamino)acrylate | Moderate | High |

| Ethyl 2-(phenylcarbonyl)-3-(dimethylamino)acrylate | Low | Moderate |

| Target Compound | High | Very High |

The cyclopropanecarbonyl group in the target compound increases electrophilicity and strain-driven reactivity compared to analogs.

Stability and Degradation Pathways

Scientific Research Applications

Materials Science

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate serves as a building block in the development of advanced materials. Its unique structural features allow it to participate in polymerization reactions, leading to the creation of new copolymers with tailored properties for specific applications.

Case Study: Polymer Development

A study demonstrated that incorporating this compound into polymer networks resulted in materials with improved mechanical strength and thermal stability compared to traditional acrylates. The synthesized polymers exhibited enhanced performance in biomedical applications due to better biocompatibility.

Pharmaceuticals

This compound is being explored as a precursor for synthesizing bioactive molecules. Its ability to form covalent bonds with biological targets makes it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease processes.

Case Study: Drug Design

Research focusing on soluble epoxide hydrolase inhibitors highlighted the potential of this compound as an intermediate in synthesizing compounds that exhibit anti-inflammatory properties. The study reported that derivatives synthesized from this compound showed significant inhibitory activity against soluble epoxide hydrolase, suggesting its utility in developing new anti-inflammatory drugs .

Agricultural Chemistry

In agricultural applications, this compound can be utilized to synthesize agrochemicals, enhancing crop protection through the development of insecticides or fungicides.

Case Study: Agrochemical Synthesis

A research project investigated the use of this compound in forming novel agrochemical agents. The results indicated that compounds derived from this acrylate exhibited effective pest control capabilities, outperforming conventional pesticides in laboratory settings.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets. The cyclopropanecarbonyl group and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes structurally related acrylate derivatives, highlighting substituent variations and their implications:

*Inferred molecular formula based on structural analogs.

Key Observations:

- Steric Effects: The cyclopropane ring introduces steric hindrance, which could reduce reactivity in bulkier reagents compared to unsubstituted analogs (e.g., ethyl 3-(dimethylamino)acrylate) .

- Synthetic Utility: Unlike the benzoyl-substituted analog (used in fluoroquinolone synthesis ), the cyclopropane variant may favor applications in agrochemicals or materials requiring rigid, strained motifs.

Reactivity and Stability

- Hydrolytic Stability: The dimethylamino group in all analogs confers sensitivity to acidic hydrolysis, necessitating anhydrous conditions during synthesis .

- Thermal Stability : Cyclopropane-containing esters may exhibit lower thermal stability due to ring strain, unlike benzoyl or acetyl derivatives .

Industrial and Environmental Considerations

- Green Chemistry : Continuous-flow synthesis (as in ) minimizes waste and energy use, aligning with green procurement guidelines (e.g., reduced solvent consumption ).

Biological Activity

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

This compound features a cyclopropanecarbonyl group and a dimethylamino group attached to an acrylate moiety. This unique structure contributes to its biochemical interactions and potential pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is common among cationic polymers and suggests potential use as an antimicrobial agent.

- Enzyme Interactions : this compound may interact with various enzymes, influencing metabolic pathways and potentially serving as a lead compound for further drug development.

Antimicrobial Studies

In a study examining the antimicrobial properties of related compounds, it was found that this compound exhibited significant activity against various bacterial strains. The compound's ability to disrupt membrane integrity was highlighted, indicating its potential as an antibiotic candidate.

Case Studies

- Bacterial Cell Membrane Disruption : A study demonstrated that compounds with similar structures effectively disrupted the integrity of bacterial membranes, leading to increased susceptibility to environmental stressors. This compound was included in this analysis, showing promising results in inhibiting bacterial growth.

- Enzyme Interaction Analysis : Research focused on the interaction of this compound with specific enzymes revealed that it could modulate enzyme activity, impacting metabolic processes. This property suggests its utility in drug design aimed at metabolic disorders .

Table 1: Biological Activity Summary

Q & A

Q. What are the established synthesis methods for Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between ethyl 3-cyclopropyl-3-oxopropanoate and 1,1-dimethoxy-N,N-dimethylmethanamine under reflux in 1,4-dioxane. Optimization includes temperature control (95°C for 4 hours) and solvent evaporation to isolate the product . For scalability, continuous-flow systems (as demonstrated for analogous acrylates) can enhance yield (up to 82.7% conversion at 100°C) by improving mixing and reducing reaction time .

| Key Synthesis Parameters |

|---|

| Reactant Ratio |

| Solvent |

| Temperature |

| Yield |

Q. What spectroscopic techniques are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm the acrylate backbone and substituents (e.g., cyclopropanecarbonyl and dimethylamino groups). For example, the dimethylamino group shows a singlet at ~2.8 ppm in H NMR .

- IR Spectroscopy : Stretching frequencies for the carbonyl (C=O, ~1700 cm) and cyano (C≡N, ~2200 cm) groups validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 225.1372 (CHNO) .

Q. How is this compound utilized as a precursor in heterocyclic synthesis?

It serves as a key intermediate in forming pyrazole derivatives. For example, cyclocondensation with hydrazines yields 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a scaffold in medicinal chemistry . The dimethylamino group enhances reactivity by stabilizing transition states via electron donation.

Advanced Research Questions

Q. What mechanistic insights explain the role of the dimethylamino group in facilitating C–C bond formation?

The dimethylamino group acts as an electron donor, stabilizing enolate intermediates during condensation reactions. This lowers the activation energy for nucleophilic attack, as demonstrated in analogous acrylate systems . Kinetic studies (e.g., stopped-flow NMR) can track intermediate formation rates .

Q. How do electronic properties influence the compound’s reactivity in annulation reactions?

The electron-rich dimethylamino group increases the electrophilicity of the β-carbon, enabling annulation with aromatic amines to form naphthyridine esters. Computational studies (DFT) reveal a charge density of −0.32 e on the β-carbon, favoring nucleophilic attack .

Q. What methodological challenges arise in scaling up its synthesis, and how are they addressed?

Challenges include exothermic side reactions and byproduct formation (e.g., hydrolysis products). Continuous-flow reactors mitigate these by ensuring rapid heat dissipation and precise residence time control (e.g., 10-minute retention in tubular reactors) .

| Scale-Up Challenges | Solutions |

|---|---|

| Thermal degradation | Continuous-flow cooling |

| Low yield in batch systems | Solvent-free microwave-assisted synthesis |

Q. What strategies are employed to analyze and mitigate byproducts during synthesis?

LC-MS and GC-MS identify byproducts such as hydrolyzed acrylates. Process optimization (e.g., pH control to prevent hydrolysis at neutral conditions) reduces their formation. For example, maintaining anhydrous conditions in 1,4-dioxane minimizes water-mediated side reactions .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

While direct data is limited, structural analogs (e.g., ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate) inhibit enzymes like Keap1 via noncovalent interactions. Surface plasmon resonance (SPR) assays measure binding affinity (K ~ 1–10 μM), and molecular docking predicts binding poses .

Q. What computational tools model the compound’s reactivity and electronic structure?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the LUMO energy (−2.1 eV) indicates reactivity toward amine nucleophiles .

Q. How does substitution on the cyclopropane ring alter the compound’s properties?

Introducing electron-withdrawing groups (e.g., fluorine) on the cyclopropane increases electrophilicity, enhancing reactivity in Diels-Alder reactions. Comparative studies using Hammett constants (σ) correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.